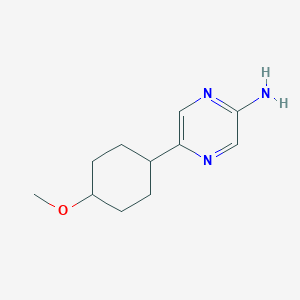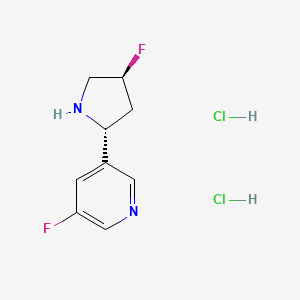
3-Fluoro-5-((2R,4S)-4-fluoropyrrolidin-2-yl)pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-((2R,4S)-4-fluoropyrrolidin-2-yl)pyridine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of fluorine atoms on both the pyridine and pyrrolidine rings, which can significantly influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 3-Fluoro-5-((2R,4S)-4-fluoropyrrolidin-2-yl)pyridine dihydrochloride typically involves multiple steps, including the formation of the pyridine and pyrrolidine rings, followed by the introduction of fluorine atoms. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired stereochemistry and yield. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
3-Fluoro-5-((2R,4S)-4-fluoropyrrolidin-2-yl)pyridine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Fluoro-5-((2R,4S)-4-fluoropyrrolidin-2-yl)pyridine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-((2R,4S)-4-fluoropyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity, leading to more potent and specific effects. The pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
When compared to similar compounds, 3-Fluoro-5-((2R,4S)-4-fluoropyrrolidin-2-yl)pyridine dihydrochloride stands out due to its unique structural features and chemical properties. Similar compounds include:
3-Fluoropyridine: Lacks the pyrrolidine ring and has different reactivity and applications.
4-Fluoropyrrolidine: Lacks the pyridine ring and has different biological activity.
5-Fluoropyridine: Similar to 3-Fluoropyridine but with the fluorine atom in a different position, leading to different chemical behavior.
Properties
Molecular Formula |
C9H12Cl2F2N2 |
|---|---|
Molecular Weight |
257.10 g/mol |
IUPAC Name |
3-fluoro-5-[(2R,4S)-4-fluoropyrrolidin-2-yl]pyridine;dihydrochloride |
InChI |
InChI=1S/C9H10F2N2.2ClH/c10-7-1-6(3-12-4-7)9-2-8(11)5-13-9;;/h1,3-4,8-9,13H,2,5H2;2*1H/t8-,9+;;/m0../s1 |
InChI Key |
HQWOBZNJCUCMGB-DBEJOZALSA-N |
Isomeric SMILES |
C1[C@@H](CN[C@H]1C2=CC(=CN=C2)F)F.Cl.Cl |
Canonical SMILES |
C1C(CNC1C2=CC(=CN=C2)F)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


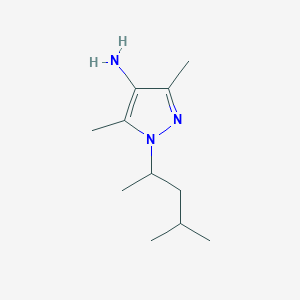



![N6-[N2,N6-Bis[(1,1-dimethylethoxy)carbonyl]-L-lysyl]-N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine](/img/structure/B13319247.png)
amine](/img/structure/B13319251.png)
![4-[(1-Phenylpropyl)amino]butan-2-ol](/img/structure/B13319259.png)

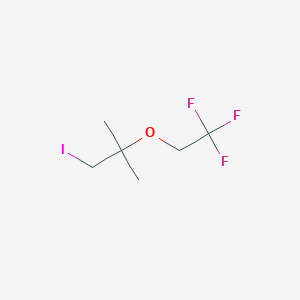
![1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine](/img/structure/B13319279.png)

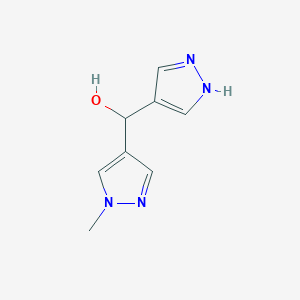
![8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13319304.png)
